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molecular formula C3HClO B8672361 Propynoyl chloride CAS No. 50277-65-1

Propynoyl chloride

Cat. No. B8672361
M. Wt: 88.49 g/mol
InChI Key: MKJZRZRIEWBTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502242

Procedure details

With stirring, 1 gram of 5-phenylpentanol was added dropwise to a mixture of 0.25 g of sodium hydride (60% oil suspension) and 25 ml of dried benzene. The mixed solution is further stirred at ambient temperatures for one hour. A benzene solution of propiolic acid chloride is prepared by stirring a mixture of 0.62 g of sodium propiolate, 0.80 g of thionyl chloride, and 20 ml of dried benzene at ambient temperatures for five hours. The benzene solution of propiolic acid chloride thus prepared is added to the mixed solution, stirred at ambient temperatures for five hours, and refluxed for one hour. After the reaction is completed, the reaction solution is washed successively with water and a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the obtained residue is subjected to silicagel column chromatography to yield 5-phenylpentyl propiolate (compound 1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[C:15]([O-])(=[O:18])[C:16]#[CH:17].[Na+].S(Cl)(Cl)=O.[C:25]([Cl:29])(=[O:28])[C:26]#[CH:27]>C1C=CC=CC=1>[C:25]([Cl:29])(=[O:28])[C:26]#[CH:27].[C:15]([O:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:18])[C:16]#[CH:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCCO
Name
Quantity
0.25 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0.62 g
Type
reactant
Smiles
C(C#C)(=O)[O-].[Na+]
Name
Quantity
0.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixed solution is further stirred at ambient temperatures for one hour
Duration
1 h
STIRRING
Type
STIRRING
Details
by stirring
ADDITION
Type
ADDITION
Details
is added to the mixed solution
STIRRING
Type
STIRRING
Details
stirred at ambient temperatures for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
WASH
Type
WASH
Details
the reaction solution is washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride solution, and dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C#C)(=O)Cl
Name
Type
product
Smiles
C(C#C)(=O)OCCCCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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